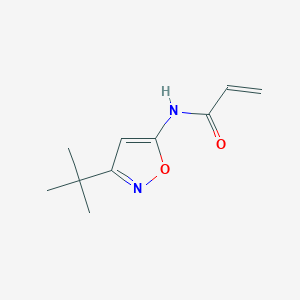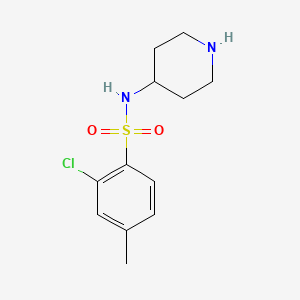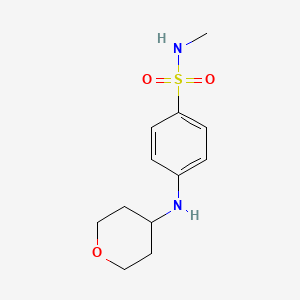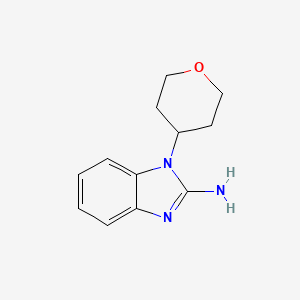![molecular formula C12H16ClNO5S B7556800 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid, also known as CP-153, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CP-153 is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.
Applications De Recherche Scientifique
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has been widely used in scientific research as a tool to study the physiological and pathological roles of mGluR5 in the central nervous system. It has been shown to be effective in blocking the effects of mGluR5 activation in various animal models of neurological disorders, including anxiety, depression, addiction, and epilepsy. 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has also been used to investigate the role of mGluR5 in synaptic plasticity, learning, and memory.
Mécanisme D'action
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid acts as a competitive antagonist of mGluR5, binding to the receptor site and preventing the activation of downstream signaling pathways. The activation of mGluR5 leads to the activation of phospholipase C (PLC), which in turn activates the inositol triphosphate (IP3) pathway and the protein kinase C (PKC) pathway. By blocking the activation of mGluR5, 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid inhibits the downstream signaling cascades and modulates the synaptic transmission and plasticity.
Biochemical and Physiological Effects:
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has been shown to have various biochemical and physiological effects in the central nervous system. It has been demonstrated to reduce the excitability of neurons and inhibit the release of glutamate, the major excitatory neurotransmitter in the brain. 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and GABA. In addition, 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid has several advantages as a research tool. It is highly selective for mGluR5, with minimal off-target effects on other receptors. It is also relatively stable and easy to handle in the laboratory. However, there are also some limitations to the use of 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid. Its potency and efficacy may vary depending on the experimental conditions and the animal model used. In addition, the long-term effects of 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid on the central nervous system are still unclear and require further investigation.
Orientations Futures
There are several future directions for the research on 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid. One direction is to explore its potential therapeutic applications in neurological disorders, such as anxiety, depression, and epilepsy. Another direction is to investigate the role of mGluR5 in synaptic plasticity and learning, and the potential use of 2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid in cognitive enhancement. Furthermore, the development of novel mGluR5 antagonists with improved efficacy and selectivity may provide new tools for the study of mGluR5 function and the treatment of neurological disorders.
Méthodes De Synthèse
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid can be synthesized by reacting 3-chloro-4-methoxyaniline with pentanoic acid in the presence of a sulfonyl chloride reagent. The reaction proceeds through an amide bond formation between the amine group of the aniline and the carboxylic acid group of the pentanoic acid, followed by sulfonylation of the resulting amide with the sulfonyl chloride reagent. The final product is obtained after purification by column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-3-4-10(12(15)16)14-20(17,18)8-5-6-11(19-2)9(13)7-8/h5-7,10,14H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYGAYFMZLYYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)




![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)

